![molecular formula C9H10OS B3314229 4-[(Methylsulfanyl)methyl]benzaldehyde CAS No. 95068-17-0](/img/structure/B3314229.png)
4-[(Methylsulfanyl)methyl]benzaldehyde
Descripción general
Descripción
4-[(Methylsulfanyl)methyl]benzaldehyde is a building block for the synthesis of various pharmaceutical and biologically active compounds . It can be used for the synthesis of sulfur-containing terpyridine ligands . It is also an intermediate for the synthesis of a class of pyrrole derivatives showing analgesic/anti-inflammatory activity .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. For instance, 4-Methylbenzaldehyde, a similar compound, can be prepared from the Friedel-Crafts formylation of toluene with carbon monoxide and hydrogen chloride under Gattermann-Koch conditions .Molecular Structure Analysis
The molecular formula of this compound is C8H8OS . The structure of this compound can be viewed using Java or Javascript .Mecanismo De Acción
The mechanism of action of 4-[(Methylsulfanyl)methyl]benzaldehyde is not well understood. However, studies have shown that it has antibacterial and antifungal properties. It has been suggested that the compound may inhibit the growth of microorganisms by interfering with their cell membrane or cell wall.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and may protect cells from oxidative damage. Studies have also shown that the compound has anti-inflammatory properties and may reduce inflammation in the body. Additionally, it has been shown to have analgesic properties and may reduce pain in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(Methylsulfanyl)methyl]benzaldehyde in lab experiments is its ease of synthesis. The compound can be easily synthesized from commercially available starting materials, and the synthesis method is simple and efficient. Additionally, the compound has various applications in organic synthesis and can be used as a starting material for the synthesis of other compounds.
One of the limitations of using this compound in lab experiments is its potential toxicity. The compound has not been extensively studied for its toxicity, and caution should be exercised when handling it. Additionally, the compound has limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the study of 4-[(Methylsulfanyl)methyl]benzaldehyde. One potential direction is the synthesis of analogs of the compound with improved properties, such as increased solubility or potency. Another direction is the study of the compound's potential pharmacological activities, particularly its antibacterial and antifungal properties. Additionally, the compound's potential as an antioxidant, anti-inflammatory, and analgesic agent should be further explored.
Aplicaciones Científicas De Investigación
4-[(Methylsulfanyl)methyl]benzaldehyde has various applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as thiosemicarbazones, which have potential pharmacological activities. It is also used as a reagent in organic synthesis, particularly in the preparation of Schiff bases and Mannich bases. These compounds have applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Propiedades
IUPAC Name |
4-(methylsulfanylmethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-11-7-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLKCTMXEHHZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



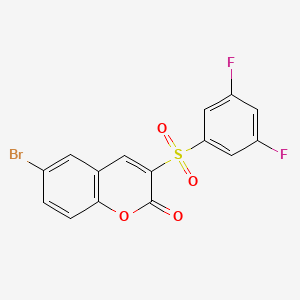
![6-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B3314153.png)
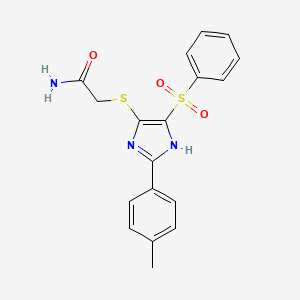
![2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3314192.png)

![2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B3314195.png)

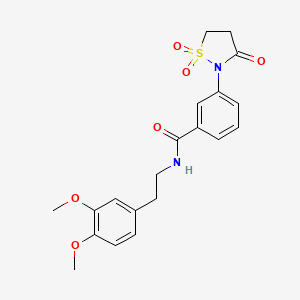
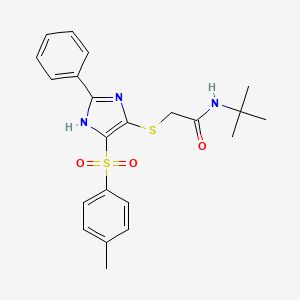

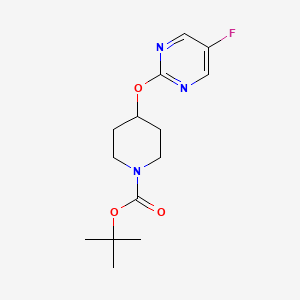
![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B3314232.png)
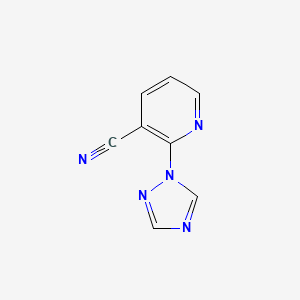
![8-Isopropoxy-1,4-dioxaspiro[4.5]decane](/img/structure/B3314244.png)